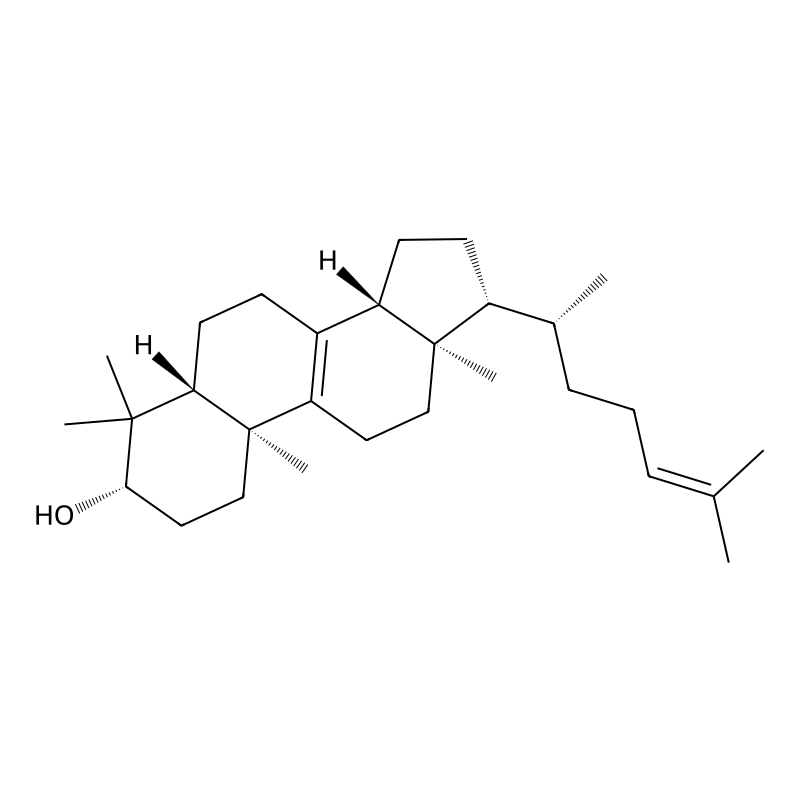

14-Demethyllanosterol

Content Navigation

In CYP51 enzyme assays, lanosterol fails to quantify product formation. 14-Demethyllanosterol (T-MAS) is the essential analytical standard for precise flux measurement.

- Quantify CYP51 activity and drug IC50 via distinct MS/MS shift.

- Reference standard for Kandutsch-Russell/Bloch pathway mapping.

- Active T-MAS sterol for oocyte meiosis resumption studies.

- High purity, available for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

14-Demethyllanosterol (CAS: 7448-02-4), frequently designated as Testis Meiosis-Activating Sterol (T-MAS) or 4,4-dimethylzymosterol, is a critical C29-sterol intermediate in the mammalian cholesterol and fungal ergosterol biosynthetic pathways [1]. Formed downstream of lanosterol via the action of lanosterol 14α-demethylase (CYP51) and sterol Δ14-reductase, it is defined structurally by the absence of the 14α-methyl group while retaining the bulky 4,4-dimethyl configuration [2]. In industrial and research procurement, 14-demethyllanosterol is highly valued not merely as a structural lipid, but as an indispensable analytical standard for LC-MS/MS quantification of CYP51 enzymatic activity, a reference material for high-resolution sterol profiling, and a specialized bioactive lipid capable of triggering meiotic resumption in reproductive biology assays [3].

Research Fit

References

- [1] Byskov, A. G., et al. (1999). Meiosis activating sterols (MAS) and fertility in mammals and man. Journal of Experimental Zoology, 285(3), 237-242.

- [2] Rozman, D., et al. (2013). Steroidal Triterpenes of Cholesterol Synthesis. MDPI Molecules, 18(4), 4002-4017.

- [3] Mitsche, M. A., et al. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife, 4, e07999.

Substituting 14-demethyllanosterol with its immediate precursor, lanosterol, or its downstream end-product, cholesterol, fundamentally compromises both analytical and biological assays [1]. In pharmacological screening, lanosterol serves as the baseline substrate for the CYP51 enzyme; it cannot be used to quantify the rate of product formation [2]. To accurately calculate the IC50 of novel antifungal azoles or cholesterol-lowering drugs, laboratories must procure 14-demethyllanosterol (T-MAS) to measure the exact downstream metabolic flux via LC-MS/MS. Furthermore, substituting with cholesterol fails in biophysical and reproductive models, as cholesterol lacks the 4,4-dimethyl configuration required to achieve intermediate membrane microviscosity and is completely inactive in triggering the specific meiotic resumption pathways governed by MAS-class sterols [3].

Substitution Risk

References

- [1] Veen, M., et al. (2003). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 188(2-3), 219-232.

- [2] Acimovic, J., et al. (2009). GC-MS analysis of sterols in biological samples. Journal of Chromatography B, 877(22), 2081-2086.

- [3] Santander, V. S., et al. (2019). Metabolism and Biological Activities of 4-Methyl-Sterols. International Journal of Molecular Sciences, 20(3), 488.

CYP51 Product Quantification Standard

In assays evaluating CYP51 (lanosterol 14α-demethylase) inhibitors, quantifying product formation requires exact standards for the demethylated metabolites. While lanosterol serves as the substrate, 14-demethyllanosterol (T-MAS) is the direct downstream product. LC-MS/MS assays specifically monitor the formation of T-MAS to determine the IC50 of azole drugs [1]. Substituting with lanosterol is impossible as it is the baseline substrate, and substituting with downstream cholesterol obscures the specific enzymatic step being targeted.

| Evidence Dimension | Substrate vs. Product in CYP51 Inhibition Assays |

| Target Compound Data | T-MAS is quantified as the direct product to calculate CYP51 Vmax and inhibitor IC50 (e.g., 0.059-0.35 μM for agricultural fungicides). |

| Comparator Or Baseline | Lanosterol (Substrate, cannot measure product formation). |

| Quantified Difference | Complete non-interchangeability; T-MAS is strictly required to measure the catalytic conversion rate of the CYP51 pathway. |

| Conditions | LC-MS/MS monitoring of in vitro recombinant CYP51 incubations. |

Procuring 14-demethyllanosterol is essential for any laboratory validating CYP51 inhibitors, as it provides the exact analytical standard needed to quantify enzyme product formation.

MS/MS Fragmentation Signature

In high-resolution lipidomics, distinguishing between closely related sterol intermediates is critical for mapping metabolic flux. 14-Demethyllanosterol exhibits a unique MS/MS fragmentation pattern compared to its precursor lanosterol. Due to the absence of the C14 methyl group, 14-demethyllanosterol produces a primary fragment ion series at m/z 81.1, 95.1, and 109.1, reflecting a precise 14 Da mass shift compared to lanosterol's fragmentation across the C-ring [1].

| Evidence Dimension | Primary C-ring MS/MS Fragment Ions |

| Target Compound Data | m/z 81.1, 95.1, and 109.1 |

| Comparator Or Baseline | Lanosterol (m/z 95.1, 109.1, 123.1) |

| Quantified Difference | A precise 14 Da mass shift in the primary fragmentation pattern. |

| Conditions | HPLC-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID). |

This 14 Da shift allows analytical chemists to unambiguously separate and quantify 14-demethyllanosterol from lanosterol in complex biological matrices, ensuring reproducible lipidomic workflows.

Membrane Microviscosity

The step-wise removal of methyl groups during cholesterol biosynthesis progressively alters membrane fluidity. In model membrane studies, 14-demethyllanosterol (a 4,4-dimethylsterol lacking the 14-methyl group) exhibits an intermediate membrane microviscosity. It packs more tightly than the highly fluid lanosterol (which retains the bulky 14α-methyl group) but forms significantly less rigid membranes than the fully demethylated end-product, cholesterol [1].

| Evidence Dimension | Membrane Microviscosity / Fluidity |

| Target Compound Data | Intermediate microviscosity, supporting specialized membrane domains. |

| Comparator Or Baseline | Lanosterol (highly fluid) and Cholesterol (highly rigid). |

| Quantified Difference | The removal of the 14-methyl group from lanosterol to form 14-demethyllanosterol measurably increases membrane packing density, bridging the biophysical gap between precursor and end-product. |

| Conditions | Fluorescence polarization or EPR spin probe assays in model lipid bilayers. |

For biophysicists and formulation scientists studying sterol evolution or lipid raft assembly, this compound provides a precise structural tool to isolate the biophysical impact of the 14α-methyl group.

Oocyte Meiotic Resumption Trigger

14-Demethyllanosterol is widely known as Testis Meiosis-Activating Sterol (T-MAS) because of its potent, specific biological role in reproductive biology. Unlike downstream structural sterols like cholesterol, which have no meiosis-activating properties, T-MAS specifically overcomes hypoxanthine-induced meiotic arrest in vitro, triggering germinal vesicle breakdown (GVBD) and meiotic resumption in oocytes [1].

| Evidence Dimension | Meiosis Activation (Germinal Vesicle Breakdown) |

| Target Compound Data | Potent induction of meiotic resumption in meiotically competent oocytes. |

| Comparator Or Baseline | Cholesterol (Inactive / no meiotic resumption). |

| Quantified Difference | Absolute functional divergence; T-MAS acts as a specific signaling molecule for meiosis, whereas cholesterol serves only as a structural baseline. |

| Conditions | In vitro culture of mammalian oocytes in the presence of hypoxanthine. |

Researchers developing in vitro maturation (IVM) media for assisted reproductive technologies must procure T-MAS, as common sterols cannot replicate this specific signaling cascade.

CYP51 Inhibitor Screening Assays

Because 14-demethyllanosterol is the direct downstream product of lanosterol demethylation, it is the essential analytical standard for quantifying the efficacy of novel agricultural fungicides or pharmaceutical antimycotics targeting lanosterol 14α-demethylase (CYP51) [1].

High-Resolution Sterol Lipidomics

Leveraging its distinct 14 Da MS/MS fragmentation shift from lanosterol, 14-demethyllanosterol is used as a reference standard in LC-MS/MS to map the exact flux of the Kandutsch-Russell and Bloch pathways, particularly in studies of metabolic liver diseases or sterol biosynthesis disorders [2].

Membrane Biophysics and Lipid Raft Modeling

Due to its intermediate microviscosity properties, biophysicists utilize this compound to construct model lipid bilayers that isolate the precise biophysical contribution of 4,4-dimethyl groups versus the 14α-methyl group in sterol-driven membrane packing [3].

In Vitro Oocyte Maturation Media

As a potent and specific signaling molecule, 14-demethyllanosterol (T-MAS) is procured by reproductive biology labs to study the signaling pathways of meiotic resumption and to optimize culture conditions for mammalian oocytes [4].

Application Fit Matrix

References

- [1] Veen, M., et al. (2003). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 188(2-3), 219-232.

- [2] Alqurashi, M., et al. (2024). Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method. PLOS Pathogens.

- [3] Santander, V. S., et al. (2019). Metabolism and Biological Activities of 4-Methyl-Sterols. International Journal of Molecular Sciences, 20(3), 488.

- [4] Byskov, A. G., et al. (1999). Meiosis activating sterols (MAS) and fertility in mammals and man. Journal of Experimental Zoology, 285(3), 237-242.

XLogP3

Wikipedia

Use Classification

Explore Compound Types